[Des-Arg9]-BRADYKININ [Des-Arg9]-BRADYKININ [des-Arg(9)]-bradykinin is an eight-membered oligopeptide comprising Arg, Pro, Pro, Gly, Phe, Ser, Pro and Phe residues joined in sequence. It is an analogue of bradykinin lacking the Arg residue at position 9. It has a role as a bradykinin receptor B2 agonist. It is a conjugate base of a [des-Arg(9)]-bradykinin(1+).
Brand Name: Vulcanchem
CAS No.: 15958-92-6
VCID: VC21539800
InChI: InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Molecular Formula: C44H61N11O10
Molecular Weight: 904.0 g/mol

[Des-Arg9]-BRADYKININ

CAS No.: 15958-92-6

Cat. No.: VC21539800

Molecular Formula: C44H61N11O10

Molecular Weight: 904.0 g/mol

* For research use only. Not for human or veterinary use.

[Des-Arg9]-BRADYKININ - 15958-92-6

CAS No. 15958-92-6
Molecular Formula C44H61N11O10
Molecular Weight 904.0 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Standard InChI Key VCEHWDBVPZFHAG-POFDKVPJSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Biological Mechanisms and Receptor Interactions

Interaction with Bradykinin Receptors

[Des-Arg9]-Bradykinin functions primarily as a selective agonist for the bradykinin B1 receptor, displaying a marked preference for B1 over B2 receptors . This selectivity is crucial for understanding its biological effects and distinguishes it from bradykinin, which primarily activates B2 receptors. The kinin receptor family classification, as established by the International Union of Pharmacology, clearly delineates the roles of these two receptor types: the B2 receptor mediates the action of bradykinin (BK) and lysyl-bradykinin (Lys-BK), while the B1 receptor mediates the action of [Des-Arg9]-Bradykinin and Lys-des-Arg-BK .

The differential receptor activation profile has significant implications for physiological responses. B2 receptors are constitutively expressed in many tissues and mediate acute inflammatory responses, whereas B1 receptors are generally absent in healthy tissues but are induced during inflammation or tissue injury . This inducible expression pattern of B1 receptors makes [Des-Arg9]-Bradykinin particularly relevant in pathological contexts, where it can amplify and sustain inflammatory processes once its cognate receptors become expressed.

Formation and Metabolic Pathways

[Des-Arg9]-Bradykinin is formed through the actions of carboxypeptidases on bradykinin, representing a second set of bioactive kinins in the kinin cascade . The initial bioactive kinins, bradykinin and lysyl-bradykinin, are formed in response to injury from kininogen precursors through the actions of plasma and tissue kallikreins . Subsequently, these primary kinins undergo processing by carboxypeptidases that remove the C-terminal arginine residue, resulting in the formation of [Des-Arg9]-Bradykinin and Lys-des-Arg-BK, respectively .

The metabolic pathway of bradykinin to [Des-Arg9]-Bradykinin is particularly relevant in pathological conditions such as COVID-19. Research has shown that SARS-CoV-2 infection significantly alters the balance between bradykinin and [Des-Arg9]-Bradykinin. In COVID-19 patients, bradykinin levels were found to be significantly lower (156.4 ± 129.8 pg ml−1) compared to healthy individuals (9,929 ± 8,368 pg ml−1), while [Des-Arg9]-Bradykinin levels were significantly higher (786.3 ± 658.4 pg ml−1 vs. 246.0 ± 157.5 pg ml−1 in controls) . These findings suggest a shift in the metabolic pathway favoring the conversion of bradykinin to [Des-Arg9]-Bradykinin in COVID-19 patients, likely due to altered enzyme activities in the context of viral infection and inflammation .

Pharmacokinetics and Half-life

The pharmacokinetic properties of [Des-Arg9]-Bradykinin differ substantially from those of bradykinin, particularly regarding half-life and susceptibility to enzymatic degradation. Studies in serum from healthy individuals have shown that the half-life of [Des-Arg9]-Bradykinin (643 ± 436 seconds) is significantly longer than that of bradykinin (27 ± 10 seconds) . This extended half-life allows [Des-Arg9]-Bradykinin to exert more prolonged effects compared to bradykinin, potentially contributing to sustained inflammatory responses in pathological conditions .

Angiotensin-converting enzyme (ACE) inhibitors have different potentiating effects on bradykinin versus [Des-Arg9]-Bradykinin. While ACE inhibitors increase the half-life of bradykinin by 9.0-fold, they only increase the half-life of [Des-Arg9]-Bradykinin by 2.2-fold . This differential effect reflects the varying importance of ACE in the degradation pathways of these two kinins and has implications for the therapeutic use of ACE inhibitors in conditions where kinin levels may be elevated.

Significant gender differences have been observed in the metabolism of [Des-Arg9]-Bradykinin. Research indicates that the rate of degradation of [Des-Arg9]-Bradykinin is higher in women compared to men, correlating significantly with serum aminopeptidase P (APP) activity . This gender dimorphism in kinin metabolism could potentially contribute to differences in inflammatory responses and susceptibility to certain pathological conditions between men and women .

Physiological Effects

Inflammatory Response Mediation

Beyond its vascular effects, [Des-Arg9]-Bradykinin plays a significant role in inflammatory processes. When binding to B1 receptors, it increases vascular permeability, promotes neutrophil recruitment, and can trigger broncho- and vasoconstriction, all of which are key components of the inflammatory response . These pro-inflammatory effects are particularly relevant in conditions where B1 receptor expression is upregulated, such as during infection, tissue injury, or chronic inflammation.

The role of [Des-Arg9]-Bradykinin in inflammation becomes especially prominent in the context of COVID-19, where a "bradykinin-related peptides storm" has been proposed to occur in parallel with the well-documented "cytokine storm" . The increased levels of [Des-Arg9]-Bradykinin observed in COVID-19 patients could potentially contribute to the enhanced vascular permeability and inflammatory damage seen in various organs, including the lungs and liver . This highlights the potential importance of the [Des-Arg9]-Bradykinin/B1 receptor axis as a therapeutic target in COVID-19 and possibly other inflammatory conditions.

Research Findings in Pathological Contexts

Role in COVID-19 Pathology

Recent research has uncovered a potentially significant role for [Des-Arg9]-Bradykinin in the pathophysiology of COVID-19. A study examining plasma levels of bradykinin-related peptides found that COVID-19 patients had significantly elevated levels of [Des-Arg9]-Bradykinin (786.3 ± 658.4 pg ml−1) compared to healthy controls (246.0 ± 157.5 pg ml−1) . This elevation was accompanied by a concurrent decrease in bradykinin levels (156.4 ± 129.8 pg ml−1 in COVID-19 patients vs. 9,929 ± 8,368 pg ml−1 in controls) . The inverse correlation between bradykinin and [Des-Arg9]-Bradykinin levels was observed in 70% of COVID-19 patients and 82% of healthy individuals, suggesting a shift in the metabolic balance between these two kinins during SARS-CoV-2 infection .

Table 1: Comparison of Bradykinin and [Des-Arg9]-Bradykinin Plasma Concentrations in COVID-19 and Control Groups

CompoundCOVID-19 GroupControl GroupStatistical Significance
Bradykinin156.4 ± 129.8 pg ml^-1 (n=15)9,929 ± 8,368 pg ml^-1 (n=21)p < 0.0001
[Des-Arg9]-Bradykinin786.3 ± 658.4 pg ml^-1 (n=18)246.0 ± 157.5 pg ml^-1 (n=18)p < 0.05

The altered levels of bradykinin-related peptides in COVID-19 may be related to the downregulation of angiotensin-converting enzyme 2 (ACE2) following SARS-CoV-2 infection. ACE2 normally degrades [Des-Arg9]-Bradykinin into inactive metabolites, and its reduced activity could lead to accumulation of [Des-Arg9]-Bradykinin . This accumulation, coupled with the pro-inflammatory effects of [Des-Arg9]-Bradykinin, could contribute to the vascular complications and inflammatory damage observed in COVID-19 patients, including liver damage characterized by ischemic necrosis and congestion .

Gender Differences in Metabolism

Research on bradykinin-related peptides has revealed notable gender differences in the metabolism of [Des-Arg9]-Bradykinin. Studies examining the plasma activation of the contact system showed that the rate of degradation of [Des-Arg9]-Bradykinin was higher in women compared to men . This gender dimorphism in degradation correlated significantly with serum aminopeptidase P (APP) activity, suggesting that differences in enzyme expression or activity between men and women may influence kinin metabolism .

Table 2: Gender Differences in [Des-Arg9]-Bradykinin Metabolism Parameters

ParameterMenWomenReference Interval
Slope degradationNot specifically statedHigher than men-539 to -1,495
Correlation with APP activityPresent but lowerStronger correlationNot specified

These gender-based differences in [Des-Arg9]-Bradykinin metabolism could potentially contribute to differential susceptibility to certain inflammatory conditions between men and women . Moreover, understanding these differences may be important for developing gender-specific therapeutic approaches for conditions where the bradykinin system is implicated.

Experimental Applications and Future Directions

Research Applications

[Des-Arg9]-Bradykinin serves as an important tool in experimental pharmacology for studying B1 receptor-mediated processes. Its selectivity for B1 receptors makes it valuable for distinguishing between B1 and B2 receptor-mediated effects in various physiological and pathological contexts . In experimental settings, [Des-Arg9]-Bradykinin is often used in conjunction with selective B1 receptor antagonists, such as des-Arg9,[Leu8]-bradykinin, to confirm the involvement of B1 receptors in observed responses .

The compound has been particularly useful in studies aimed at understanding the role of kinins in vascular regulation, inflammation, and pain. By selectively activating B1 receptors, researchers can isolate and characterize specific signaling pathways and physiological responses associated with this receptor subtype, facilitating a more detailed understanding of kinin biology .

Therapeutic Implications

The involvement of [Des-Arg9]-Bradykinin in various pathological processes, particularly in COVID-19, suggests potential therapeutic implications targeting this peptide or its receptor. The elevated levels of [Des-Arg9]-Bradykinin observed in COVID-19 patients point to the possibility that inhibiting B1 receptor activation or enhancing [Des-Arg9]-Bradykinin degradation could help mitigate some of the inflammatory complications associated with the disease .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator